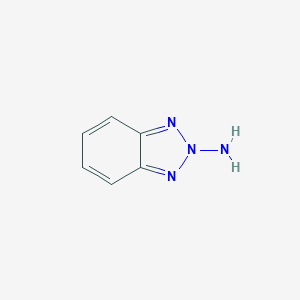

2-氨基苯并三唑

描述

2-Aminobenzotriazole is a derivative of benzotriazole, a heterocyclic compound. The introduction of a 2-aminobenzotriazole group in levofloxacin improved its antibacterial behavior via interactions with the target enzymes or direct penetration into bacteria .

Synthesis Analysis

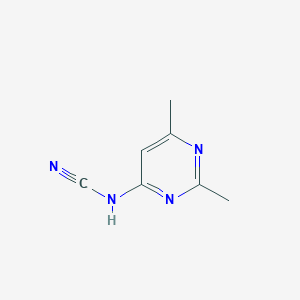

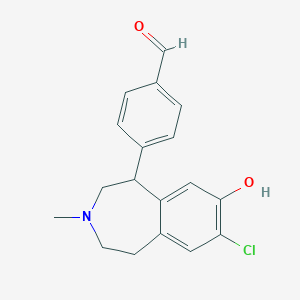

The synthesis of 2-aminobenzotriazole involves various methodologies, including conventional multistep processes and one-pot, atom economy procedures. These methods are often realized using green chemistry principles and simple reagents .Molecular Structure Analysis

The molecular formula of 2-Aminobenzotriazole is C6H6N4. It is a derivative of benzotriazole, which is a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .Chemical Reactions Analysis

The benzotriazole fragment, which includes 2-aminobenzotriazole, is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor. It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Aminobenzotriazole are similar to those of benzotriazole. Benzotriazole is a white-to-light tan solid with a density of 1.36 g/mL. It has a melting point of 100 °C and a boiling point of 350 °C. It is soluble in water at 20 g/L .科学研究应用

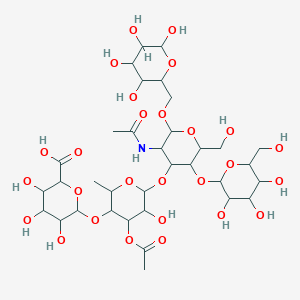

Medicinal Chemistry: Anticancer Applications

2-Aminobenzotriazole derivatives have been studied for their potential in treating various cancers. The structure of benzotriazole allows it to bind with enzymes and receptors in biological systems, which can be exploited to target cancer cells .

Antimicrobial Activity

These compounds have shown effectiveness against bacterial, fungal, and viral infections. Their ability to form non-covalent interactions makes them good candidates for developing new antimicrobial agents .

Material Science: Corrosion Inhibition

In the field of material science, 2-Aminobenzotriazole derivatives serve as corrosion inhibitors. They protect metals and alloys from corroding, which is crucial in extending the life of materials used in various industries .

UV Filters and Photoprotection

Benzotriazole derivatives are used in sunscreen formulations as UV filters. They absorb and dissipate harmful UV rays, protecting the skin from damage and contributing to the prevention of skin cancer .

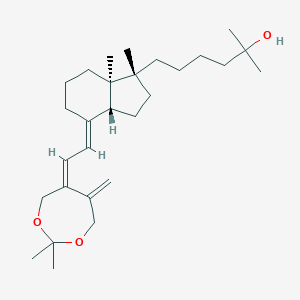

Solar and Photovoltaic Cells

These compounds are also utilized in the development of solar and photovoltaic cells. Their chemical properties help in the efficient conversion of solar energy into electrical energy, which is key for sustainable energy solutions .

Antipsychotic and Neuroprotective Effects

Research has indicated that benzotriazole derivatives can have antipsychotic effects, potentially offering new avenues for treating psychotropic disorders. Additionally, they may possess neuroprotective properties that could be beneficial in neurodegenerative diseases .

Anti-inflammatory Properties

The anti-inflammatory properties of 2-Aminobenzotriazole derivatives make them candidates for the treatment of chronic inflammatory diseases. They could provide a basis for developing new anti-inflammatory medications .

Agricultural Chemistry: Plant Growth Regulation

In agriculture, these compounds have been explored as plant growth regulators. They can influence plant development and productivity, which is significant for improving crop yields and quality .

作用机制

Target of Action

2-Aminobenzotriazole is primarily known to interact with cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of various chemical entities within the body. The compound’s interaction with these enzymes can significantly influence the metabolic pathways of other substances .

Mode of Action

The mode of action of 2-Aminobenzotriazole involves its interaction with its primary targets, the CYP enzymes. It acts as a non-selective inhibitor of these enzymes . This means it can inhibit a wide range of CYP enzymes, thereby affecting the metabolism of various substances that are substrates for these enzymes .

Biochemical Pathways

2-Aminobenzotriazole, through its inhibition of CYP enzymes, can affect various biochemical pathways. As CYP enzymes are involved in the metabolism of a wide range of substances, the inhibition of these enzymes can lead to alterations in these metabolic pathways . .

Pharmacokinetics

The pharmacokinetics of 2-Aminobenzotriazole, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability. As a CYP inhibitor, it can affect the metabolism of various substances, potentially altering their pharmacokinetic profiles . .

Result of Action

The primary result of 2-Aminobenzotriazole’s action is the inhibition of CYP enzymes. This can lead to altered metabolism of various substances, potentially affecting their efficacy and safety profiles . For instance, it has been reported that the introduction of a 2-aminobenzotriazole group in levofloxacin improved its antibacterial behavior via interactions with the target enzymes or direct penetration into bacteria .

安全和危害

未来方向

The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that 2-Aminobenzotriazole and its derivatives have potential for further exploration and development in the field of medicinal chemistry and material sciences .

属性

IUPAC Name |

benzotriazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZVLEJDGSWXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167139 | |

| Record name | 2H-1,2,3-Benzotriazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzotriazole | |

CAS RN |

1614-11-5 | |

| Record name | 2H-1,2,3-Benzotriazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1614-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,2,3-Benzotriazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminobenzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-Aminobenzotriazole synthesized?

A1: 2-Aminobenzotriazole can be synthesized through the direct amination of benzotriazole using hydroxylamine-O-sulphonic acid. Interestingly, this reaction also yields 1-aminobenzotriazole. []

Q2: What is the significance of the oxidation of 2-Aminobenzotriazole?

A2: The oxidation of 2-Aminobenzotriazole presents intriguing chemical outcomes. Utilizing oxidizing agents like lead tetra-acetate or iodobenzene diacetate leads to the formation of cis,cis-mucononitrile in high yield. [] This reaction highlights the potential of 2-Aminobenzotriazole as a precursor in organic synthesis.

Q3: Has 2-Aminobenzotriazole been investigated for biological activity?

A3: Yes, 2-Aminobenzotriazole has been explored as a potential building block for new drugs. For instance, it was used to synthesize a series of 1-[(5-nitrothenylidene)amino]azoles, which were evaluated for antiprotozoal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. [] This study highlights the potential of 2-Aminobenzotriazole derivatives in medicinal chemistry.

Q4: Are there any structural insights into 2-Aminobenzotriazole?

A4: X-ray crystallography studies have provided valuable insights into the molecular structure of 2-Aminobenzotriazole. The compound crystallizes in the P21/c space group with specific lattice parameters. [] Additionally, 15N NMR spectroscopy has been employed to characterize the compound and investigate the conformation of the amino group. []

Q5: Are there any safety concerns associated with handling 2-Aminobenzotriazole?

A5: It's important to note that the nitration of 2-Aminobenzotriazole with ethyl nitrate in the presence of sodium ethoxide can yield an N-nitroimide derivative. [] Some N-nitro compounds are known to be explosive and should be handled with extreme caution. Always consult the safety data sheet before working with 2-Aminobenzotriazole and its derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)

![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)